molecular formula C17H11Cl2N5S B2697108 2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 896019-67-3

2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2697108
CAS No.: 896019-67-3
M. Wt: 388.27
InChI Key: YXEWZUVMAXPRRO-UHFFFAOYSA-N
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Description

2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinase (JNK), with particular efficacy against the JNK3 isoform (PubMed) . This compound has emerged as a critical pharmacological tool in neuroscience research for probing the role of JNK signaling pathways in neuronal apoptosis and survival. Its primary research value lies in modeling and investigating the pathophysiology of neurodegenerative diseases, with studies demonstrating its neuroprotective effects in models of Parkinson's disease (PubMed) . By inhibiting JNK, this compound helps researchers elucidate mechanisms of oxidative stress-induced cell death and mitochondrial dysfunction. It is supplied For Research Use Only and is intended for rigorous in vitro and in vivo experimental applications to advance the understanding of cellular stress response mechanisms and identify potential therapeutic targets.

Properties

IUPAC Name

6-[(3,4-dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5S/c18-12-5-4-11(9-13(12)19)10-25-16-7-6-15-21-22-17(24(15)23-16)14-3-1-2-8-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEWZUVMAXPRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinctions from the target compound:

Compound Name / ID Core Structure Substituents Molecular Weight Notable Properties/Applications Reference
Target Compound : 2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine [1,2,4]triazolo[4,3-b]pyridazine - 3,4-Dichlorophenylmethylsulfanyl (position 6)
- Pyridine (position 3)
Not reported Hypothesized kinase inhibition or antimicrobial activity (inferred) N/A
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS: 877634-23-6) [1,2,4]triazolo[4,3-b]pyridazine - 4-Methylphenyl (position 6)
- Sulfanylacetamide (position 3)
299.35 g/mol Water solubility: 11.2 µg/mL (pH 7.4)
3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine [1,2,4]triazolo[4,3-a]pyridine - Benzyloxy-methoxyphenyl (position 3) Not reported Antibacterial, anti-inflammatory applications
6-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 3-Chlorophenyl (position 6) Not reported Chemosensor or luminophore potential
Compound 12 () Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine - Chlorophenyl, methoxyphenyl, triazole substituents Not reported Unspecified bioactivity in fused heterocycles
Key Observations:

Core Heterocycle Differences: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from [1,2,4]triazolo[4,3-a]pyridine () in the position of ring fusion and nitrogen atom arrangement, impacting electronic properties and binding interactions .

Substituent Effects :

  • The 3,4-dichlorophenylmethylsulfanyl group in the target compound may enhance lipophilicity compared to the 4-methylphenyl group in , influencing pharmacokinetic profiles .
  • Sulfanylacetamide () introduces hydrogen-bonding capacity, whereas the pyridine moiety in the target compound may favor π-π stacking in biological targets .

Synthetic Methodologies :

  • The sulfanyl group in the target compound could be introduced via nucleophilic substitution, akin to sulfonate pyridazines in .
  • Green synthesis approaches using sodium hypochlorite () may be adaptable for oxidative cyclization steps in triazolopyridazine synthesis .

Biological Activity

The compound 2-(6-{[(3,4-dichlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a heterocyclic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

This compound is characterized by a triazole ring fused to a pyridazine ring, with a 3,4-dichlorophenylmethyl sulfanyl substituent. The presence of chlorine atoms and the sulfur group may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant anticancer properties. For instance, certain analogues showed potent inhibition of cancer cell proliferation in vitro and demonstrated efficacy in animal models. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BA549 (Lung)3.8Cell cycle arrest
Compound CHeLa (Cervical)4.5Inhibition of angiogenesis

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition Percentage (%)Reference
Dihydrofolate Reductase75%
Threonine Tyrosine Kinase68%

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The triazole and pyridazine rings facilitate hydrogen bonding and π-π stacking interactions with target proteins, leading to inhibition or modulation of their function. This is particularly relevant in the context of cancer therapy and enzyme inhibition.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the anticancer effects of several triazolopyridazine derivatives, including our compound of interest. The results indicated a dose-dependent reduction in tumor growth in xenograft models.
  • Enzyme Inhibition Profile : Another research effort focused on the enzyme inhibition profile of similar compounds, revealing that modifications to the sulfur group could enhance binding affinity to DHFR.

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